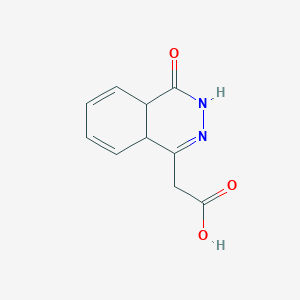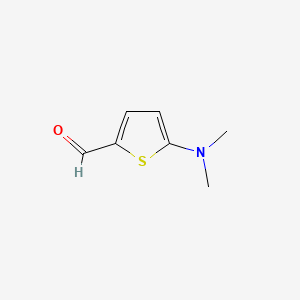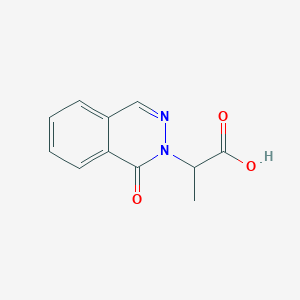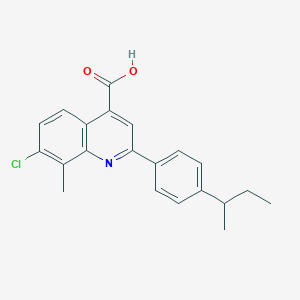
2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
Übersicht
Beschreibung
The compound "2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential as therapeutic agents. The specific structure of this compound suggests it may have unique chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a related compound, 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, can be synthesized through a tandem conjugate addition/cyclization reaction, starting from tert-butyl (E)-3-(2'-aminophenyl)propenoate and aromatic aldehydes, followed by hydrogenolysis to remove protecting groups without compromising stereo- or enantiopurity . Although the specific synthesis of "2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid" is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using spectroscopy and X-ray crystallographic analysis. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of marine drugs, was determined using these methods . The packing diagram of the crystal structure revealed that aromatic π-stacking interactions and hydrogen bonds stabilize the structure in the solid state. These techniques could similarly be used to analyze the molecular structure of "2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid."
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including noncovalent interactions with carboxylic acids to form supramolecular architectures . These interactions are crucial for the formation of 1D-3D framework structures, which are stabilized by hydrogen bonds and secondary propagating interactions. Additionally, quinoline derivatives can undergo gas-phase reactions to form carboxylic acids in mass spectrometry studies, which can be useful for the characterization of drug candidates .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure. For instance, derivatives of (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid have been studied for their activity as calpain inhibitors, and their structure-activity relationships were analyzed using NMR spectroscopy, DFT calculations, and X-ray diffraction . The reactivity of the exocyclic double bond was found to correlate with the potency of calpain inhibition, indicating that the physical and chemical properties of these compounds are directly related to their biological activity.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Crystal Structure : The compound 2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, owing to its structural similarity to quinoline derivatives, has potential applications in synthetic chemistry. For instance, synthetic studies on 4H-Chromene-2-carboxylic acid esters, related to quinoline derivatives, highlight their significance in antitumor antibiotic tetrahydroisoquinoline natural products. The synthetic process involving condensation and cyclodehydration has been thoroughly documented, including the crystal structure analysis of the synthesized compounds (Li et al., 2013).
Supramolecular Architectures : Studies on the noncovalent interactions between quinoline derivatives and carboxylic acids have led to a deeper understanding of the formation of supramolecular architectures. These structures, spanning from 1D to 3D frameworks, are crucial in understanding the binding nature of quinoline with carboxylic acids and are used in designing molecules with specific intermolecular interactions and structural properties (Gao et al., 2014).
Quinoline Derivatives in Material Science : The unique properties of quinoline derivatives are also being explored in material science. For instance, phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands have shown promising results due to their extraordinary photophysical properties, making them potential candidates for applications in optoelectronic devices (Małecki et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-butan-2-ylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-4-12(2)14-5-7-15(8-6-14)19-11-17(21(24)25)16-9-10-18(22)13(3)20(16)23-19/h5-12H,4H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPSTZJOPWNOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147606 | |
| Record name | 7-Chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |
CAS RN |
590350-41-7 | |
| Record name | 7-Chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590350-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



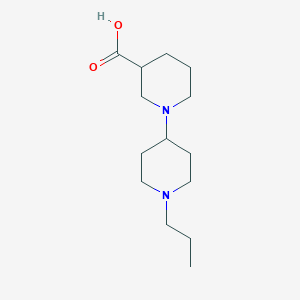
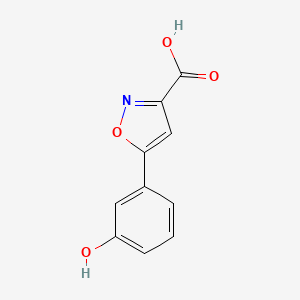

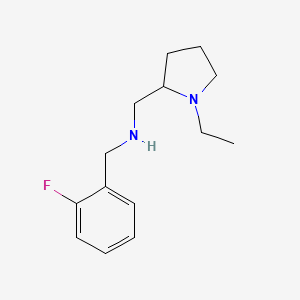
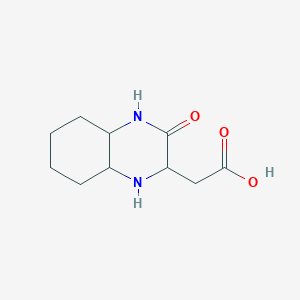
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)
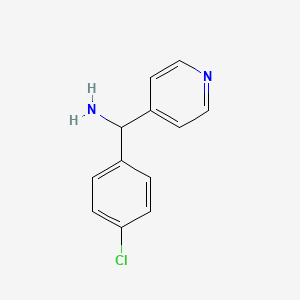
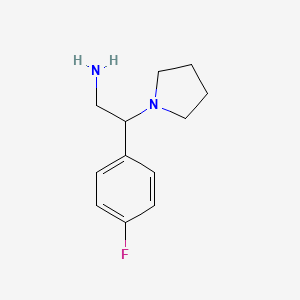


![Imidazo[2,1-b]thiazol-6-yl-acetic acid](/img/structure/B1306546.png)
